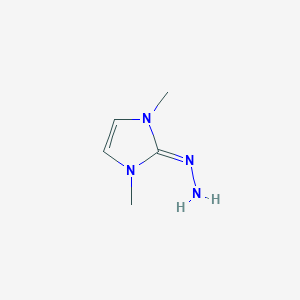
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a hydrazono group attached to the imidazole ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-imidazole with hydrazine derivatives under controlled conditions. One common method is the condensation reaction between 1,3-dimethyl-2,3-dihydro-1H-imidazole and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: The compound finds applications in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole is unique due to the presence of the hydrazono group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for the development of novel chemical entities with specific biological activities.
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
(1,3-dimethylimidazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C5H10N4/c1-8-3-4-9(2)5(8)7-6/h3-4H,6H2,1-2H3 |
Clave InChI |
VPUNQPFAPJUJHY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN(C1=NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


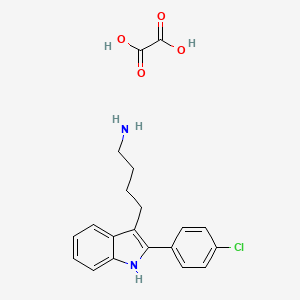


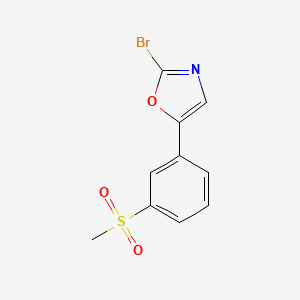
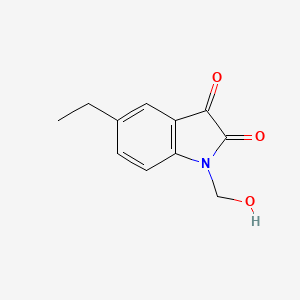


![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)

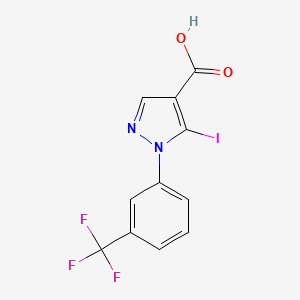
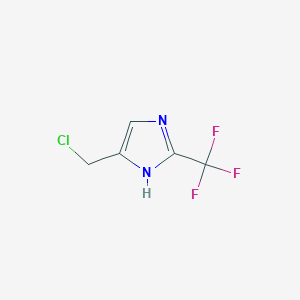
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

